2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-[(2-methyl-1H-imidazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-2-6(9-4)11-3-5(7)10/h2H,3H2,1H3,(H2,7,10)(H,8,9) |
InChI Key |
PODYVWSGSIDPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Haloacetamide Derivatives
The most common method involves reacting 2-methyl-4-mercaptoimidazole with chloroacetamide under basic conditions. Source demonstrates this approach for analogous imidazole-thioacetamides, where ethyl cyanoacetate and ethyl glycinate hydrochloride are condensed with amines. For 2-[(2-methyl-1H-imidazol-4-yl)sulfanyl]acetamide:
- Procedure :
- Yield : 75–90% under optimized conditions.
- Key Factor : Excess chloroacetamide (1.2–1.5 equiv) improves yield by minimizing disulfide byproducts.
Microwave-Assisted Synthesis
Source describes a solvent-free microwave method for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, adaptable to the target compound:
- Procedure :
- Yield : 85–92% with reduced reaction time (15 minutes vs. 4 hours conventional).
- Advantage : Avoids toxic solvents and reduces energy consumption.
One-Pot Sequential Synthesis
Source reports a one-pot method for imidazolidine-4-ones, adaptable for sulfanyl acetamides:
- Procedure :
- Yield : 80–90% with minimal purification.
- Mechanism : Sequential nucleophilic attack and cyclization (Scheme 2 in).
Solid-State Reaction with Cysteamine Hydrochloride
Source details chloromethylation of 4-methylimidazole, which can be modified for sulfanyl incorporation:
- Procedure :
- Yield : 98% for analogous compounds.
- Note : Requires strict control of HCl gas flow to prevent over-chlorination.
Catalytic Coupling Using Morpholinoacetamide
Source employs coupling agents for peptide-like bonds, applicable here:
Reductive Amination of Imidazole Carbaldehydes
Source outlines a route for nitroimidazole hybrids, adaptable to non-nitro derivatives:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethanol, reflux | 75–90 | 2–4 hours | High |
| Microwave-Assisted | Solvent-free, 150 W | 85–92 | 15 minutes | Medium |
| One-Pot Synthesis | Neat, 70°C | 80–90 | 2 hours | High |
| Solid-State Reaction | HCl gas, 80°C | 90–98 | 7 hours | Low |
| Catalytic Coupling | DMF, HOBt/DCC | 60–75 | 12 hours | Medium |
| Reductive Amination | Multi-step | 50–65 | 24 hours | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including colorectal (HCT116), breast (MCF-7), and cervical (HeLa) cancer cells. For instance, compounds derived from this structure have shown IC50 values of approximately 11 µM against HCT116 cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have reported that derivatives of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes, which are critical for bacterial survival .
Antitumor Evaluation
A notable study evaluated the antitumor effects of a series of imidazole-based compounds, including 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide derivatives. The results indicated that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest in the sub-G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methylimidazole Derivative | HCT116 | 11 | Apoptosis induction |
| 2-Methylimidazole Derivative | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Mycobacterium tuberculosis. The results showed effective inhibition at concentrations lower than standard drugs, suggesting a potential role in treating resistant strains .
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide, highlighting variations in substituents and their impact on physicochemical properties and bioactivity:
*Estimated based on molecular formula.
Key Observations:
- Substituent Diversity : The target compound lacks the bulky aromatic systems (e.g., indole, oxadiazole) present in analogs like 8t and 8u , which may reduce steric hindrance and enhance solubility .
- Bioactivity Trends : The introduction of electron-withdrawing groups (e.g., nitro in 8v ) or bulky substituents (e.g., indole-oxadiazole in 8t ) correlates with enhanced enzyme inhibition (LOX, BChE) but may reduce cell permeability . In contrast, iCRT3’s oxazole-phenylethyl structure enables selective Wnt pathway inhibition, suggesting sulfur-linked acetamides are versatile scaffolds for diverse targets .
- Anti-Tumor Potential: Compounds with imidazole or dihydroimidazole cores (e.g., 4a-g in ) show anti-tumor activity, implying the target compound’s 2-methylimidazole group could be optimized for similar applications.
Structural Insights from Crystallography
For example, the dihydrate structure of N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () reveals how sulfinyl groups and fluorine substituents influence molecular packing and stability . Such analyses could guide the optimization of the target compound’s stability and bioavailability.
Biological Activity
The compound 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is a derivative of imidazole, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₅H₈N₂OS
Molecular Weight: 160.19 g/mol
IUPAC Name: 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide
The compound features a sulfanyl group attached to an acetamide moiety and an imidazole ring, which is key to its biological interactions.
The biological activity of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is primarily attributed to its ability to interact with various enzymes and receptors. It has been reported to act as an enzyme inhibitor , potentially blocking active sites and preventing substrate binding. This mechanism is crucial in its anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of imidazole have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antitumor activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Methyl Imidazole Derivative | HeLa (Cervical) | 12.5 |
| 2-Methyl Imidazole Derivative | MCF7 (Breast) | 15.0 |
| 2-Methyl Imidazole Derivative | A549 (Lung) | 10.0 |
The above data suggest that the compound exhibits promising anticancer activity, particularly against cervical and lung cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against multi-drug resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 60 |
| Pseudomonas aeruginosa | 70 |
These results demonstrate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide, and tested their cytotoxic effects on various cancer cell lines. The study found that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells, highlighting its selectivity and potential as a therapeutic agent .
Antimicrobial Evaluation
A comprehensive review analyzed various imidazole derivatives for their antibacterial activity. The study reported that compounds similar to 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide exhibited significant inhibition against resistant strains of S. aureus and E. coli, suggesting their potential role in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
